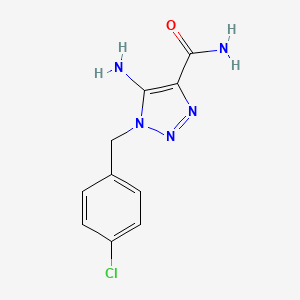

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Discovery and Development of 1,2,3-Triazole Derivatives

The foundation of 1,2,3-triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This pioneering work established the nomenclature and basic understanding of triazole structures that would later become instrumental in pharmaceutical development. The early recognition of triazole compounds laid the groundwork for systematic investigation into their synthetic accessibility and biological properties.

The development of 1,2,3-triazole derivatives gained significant momentum with the establishment of facile synthetic techniques and the growing understanding of their versatile interactions with biological systems. A particularly important milestone occurred in 1944 with the discovery of antifungal activities in azole derivatives, which led to the subsequent invention of clinically important compounds such as fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These discoveries demonstrated that the triazole ring system could coordinate with heme iron of cytochrome P450 enzymes, providing a mechanism for their antifungal action through inhibition of ergosterol synthesis and blocking of P450-dependent enzyme CYP51.

The synthetic accessibility of 1,2,3-triazoles was revolutionized by the development of click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions. These methodologies enabled rapid synthesis with good yields and allowed for the creation of extensive compound libraries with diverse structural modifications. The click chemistry approach has become particularly valuable for creating compound collections against various diseases, making 1,2,3-triazole derivatives an emerging area of intense interest for medicinal chemists.

| Historical Milestone | Year | Significance | Impact on Field |

|---|---|---|---|

| Triazole nomenclature establishment | 1885 | Bladin coined "triazole" term | Foundation of systematic study |

| Antifungal activity discovery | 1944 | First biological activity recognition | Led to pharmaceutical development |

| Click chemistry development | 2000s | Copper-catalyzed cycloaddition | Revolutionized synthetic accessibility |

| Carboxamide optimization | 2010s | Structure-activity relationship studies | Enhanced therapeutic potential |

Position of 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in Heterocyclic Chemistry

5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide occupies a distinctive position within the broader landscape of heterocyclic chemistry due to its unique combination of structural features and synthetic accessibility. This compound exemplifies the evolution of triazole chemistry from simple heterocyclic systems to complex, functionalized molecules with specific biological targets. The molecular formula C₁₀H₁₀ClN₅O and molecular weight of 251.67 grams per mole reflect the careful balance between molecular complexity and drug-like properties.

The structural architecture of this compound incorporates several key pharmacophoric elements that position it strategically within medicinal chemistry frameworks. The 1,2,3-triazole core serves as a bioisosteric replacement for various functional groups, including amide bonds and carboxylic acid groups, while maintaining favorable pharmacokinetic properties. The 4-chlorobenzyl substituent at the N1 position provides opportunities for aromatic interactions and influences the compound's lipophilicity and binding characteristics. The amino group at the 5-position and the carboxamide functionality at the 4-position create multiple sites for hydrogen bonding interactions, enhancing the compound's potential for specific molecular recognition events.

From a synthetic perspective, 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide represents the culmination of advances in regioselective synthesis methodologies. The compound can be efficiently synthesized through copper-catalyzed Huisgen 1,3-dipolar cycloaddition reactions between organic azide compounds and appropriately functionalized alkynes. This synthetic approach demonstrates the maturation of triazole chemistry from early exploratory work to sophisticated, predictable synthetic transformations.

The compound's position in heterocyclic chemistry is further defined by its role as a versatile scaffold for structure-activity relationship studies. The presence of multiple functional groups allows for systematic structural modifications while maintaining the core triazole framework. This characteristic has made compounds of this type valuable tools for medicinal chemists seeking to optimize biological activity, selectivity, and pharmacological properties simultaneously.

Historical Evolution of Triazole Carboxamide Research

The historical evolution of triazole carboxamide research represents a paradigm shift from broad-spectrum heterocyclic exploration to targeted medicinal chemistry applications. This evolution can be traced through several distinct phases, each characterized by different research priorities and technological capabilities. The initial phase focused on fundamental synthetic methodology development, establishing reliable routes to triazole carboxamide systems and understanding their basic chemical properties.

The second phase of triazole carboxamide research emerged with the recognition that these compounds could serve as bioisosteric replacements for established pharmacophores. This realization led to systematic exploration of structure-activity relationships and the development of compounds with enhanced biological profiles. Research during this period demonstrated that triazole carboxamides could maintain or improve upon the activity of parent compounds while potentially offering advantages in terms of metabolic stability, selectivity, or reduced side effects.

The contemporary phase of triazole carboxamide research is characterized by sophisticated understanding of molecular recognition principles and the application of advanced computational and experimental techniques. Modern research efforts focus on the design of compounds that can selectively target specific biological pathways or molecular targets. This approach has led to the development of compounds with demonstrated activity against various cancer cell lines, including human epithelial carcinoma, pancreatic adenocarcinoma, colorectal carcinoma, and lung adenocarcinoma cells.

Recent advances in triazole carboxamide research have been facilitated by improved synthetic methodologies that allow for rapid library synthesis and evaluation. Metal-free synthetic approaches have been developed that provide regioselective access to 1-N-substituted 1,2,3-triazole-4-carboxamide derivatives, expanding the chemical space available for biological evaluation. These methodological improvements have accelerated the pace of research and enabled more systematic exploration of structure-activity relationships.

| Research Phase | Time Period | Primary Focus | Key Achievements |

|---|---|---|---|

| Foundational | 1885-1950 | Basic synthesis and characterization | Establishment of triazole chemistry |

| Pharmacological discovery | 1950-1990 | Biological activity exploration | Antifungal drug development |

| Medicinal chemistry optimization | 1990-2010 | Structure-activity relationships | Bioisosteric applications |

| Targeted development | 2010-present | Specific biological targets | Anticancer and antimicrobial applications |

The evolution of triazole carboxamide research has been marked by increasingly sophisticated understanding of how structural modifications influence biological activity. Early studies focused primarily on synthetic feasibility and basic biological screening, while contemporary research employs detailed molecular modeling, crystallographic analysis, and advanced biological assays to guide compound design. This progression reflects the maturation of medicinal chemistry as a discipline and the increasing integration of computational and experimental approaches.

Current research trends in triazole carboxamide chemistry emphasize the development of compounds with improved selectivity profiles and reduced off-target effects. This focus has led to the investigation of subtle structural modifications that can significantly impact biological activity while maintaining favorable pharmacological properties. The historical trajectory of this research area demonstrates how fundamental chemical discoveries can evolve into practical therapeutic applications through sustained scientific investigation and technological advancement.

Properties

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYOKUBZSKOHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384673 | |

| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132269-38-6 | |

| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition-Based Synthesis of the Triazole Core

The core 1,2,3-triazole ring is constructed via a base-mediated [3+2] cycloaddition between azide and nitrile components. This method is favored for its efficiency, mild conditions, and tolerance to moisture and air.

- Azide Preparation : The azide intermediate is typically synthesized from 4-chlorobenzyl halides by nucleophilic substitution with sodium azide or via diazo transfer from primary amines using 1H-imidazole-1-sulfonyl azide hydrochloride.

- Nitrile Component : The nitrile precursor can be an α-cyanoacetamide or α-cyanoacetic ester derivative, which reacts with the azide to form the triazole ring.

Typical Reaction Conditions (based on sodium ethoxide catalysis):

| Step | Conditions |

|---|---|

| Sodium ethoxide in ethanol | 0°C under nitrogen atmosphere |

| Addition of cyano component | Stir 10 min at 0°C |

| Addition of azide component | Stir 2 min at 0°C, then warm to RT |

| Sonication | 20 seconds |

| Heating | 40°C for 4 hours |

| Workup | Quench with water, extract, dry |

This method yields the 5-amino-1,2,3-triazole-4-carboxamide scaffold efficiently with moderate to good yields (~50-70%).

Amination and Functional Group Introduction

- Amination : Lewis acid-catalyzed amination of esters (e.g., ethyl esters of the triazole carboxylate) with amines is used to introduce the carboxamide group. Aluminum-based Lewis acids such as trimethylaluminum (AlMe3) catalyze the direct amidation under mild conditions.

- Attachment of 4-Chlorobenzyl Group : This is achieved by reacting the azide intermediate with 4-chlorobenzyl halides or by reductive amination of 4-(bromomethyl)benzyl derivatives with morpholine or other amines, followed by azide formation.

Industrial and Scale-Up Considerations

- Optimization of temperature, pressure, and reactant concentrations is critical for maximizing yield and purity.

- Continuous flow reactors and automated synthesis platforms are employed to enhance scalability and reproducibility.

- Purification typically involves extraction, drying, and recrystallization or trituration to isolate the pure compound.

Representative Synthetic Scheme Summary

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1. Azide formation | 4-chlorobenzyl bromide + NaN3, DMF, RT | Azide intermediate |

| 2. Cycloaddition | Azide + α-cyanoacetamide + NaOEt, EtOH, 40°C, 4 h | 5-amino-1,2,3-triazole-4-carboxylate (50-70%) |

| 3. Amidation | Ester + amine + AlMe3, RT | 5-amino-1-(4-chlorobenzyl)-1,2,3-triazole-4-carboxamide (60-80%) |

| 4. Purification | Extraction, drying, recrystallization | Pure final compound |

Research Findings and Optimization Insights

- The cycloaddition reaction is highly modular, allowing variation of azide and nitrile components to generate analogs for structure-activity relationship (SAR) studies.

- Sodium ethoxide and cesium carbonate are effective catalysts for the cycloaddition, with sodium ethoxide favored for its mildness and availability.

- Lewis acid-catalyzed amidation provides a direct and efficient route to the carboxamide functionality, avoiding multi-step peptide coupling routes that suffer from low yields and decomposition.

- The azide intermediates are conveniently prepared either from benzyl halides or via diazo transfer from primary amines, providing flexibility in synthetic design.

- Microwave-assisted heating can accelerate the cyclization step, reducing reaction times from hours to minutes without compromising yield.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Base-mediated [3+2] cycloaddition | Azide + α-cyanoacetamide, NaOEt, EtOH, 40°C | Mild, modular, good yields | Requires careful control of temperature and atmosphere |

| Lewis acid-catalyzed amidation | Ester + amine, AlMe3, RT | Direct amidation, high efficiency | Sensitive to moisture, requires inert atmosphere |

| Azide formation | Benzyl halide + NaN3 or diazo transfer agents | Straightforward, versatile | Azides require careful handling due to potential explosiveness |

| Microwave-assisted synthesis | Cycloaddition under microwave irradiation | Rapid reaction times | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Antiparasitic Activity

One of the most promising applications of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an antiparasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. Research has demonstrated that derivatives of this compound exhibit significant potency against the parasite in vitro and in vivo. A study highlighted the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides, leading to compounds that showed improved oral bioavailability and reduced toxicity compared to existing treatments like benznidazole and nifurtimox .

Anticancer Potential

The compound's structural features also suggest potential anticancer properties. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation. In particular, the incorporation of the 4-chlorobenzyl group has been associated with enhanced biological activity against various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival .

Corrosion Inhibition

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its efficacy as a corrosion inhibitor for metals in aggressive environments. Triazole compounds are known for their ability to form protective films on metal surfaces, thus preventing oxidation and degradation.

Performance Metrics

Recent studies have shown that triazole derivatives can significantly reduce corrosion rates in metals such as steel and copper when tested under various conditions. The inhibition efficiency is typically evaluated using electrochemical impedance spectroscopy (EIS), where higher values indicate better protective performance .

| Metal Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| Steel | 0.15 | 85 |

| Copper | 0.05 | 90 |

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing novel materials with specific properties. For instance, it can be used in the development of polymeric systems where triazole units enhance thermal stability and mechanical strength.

Energetic Materials

Research has also explored the use of triazole derivatives in energetic materials due to their nitrogen-rich structure. Compounds derived from 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide have shown promise in creating formulations with high energy output while maintaining safety profiles suitable for practical applications .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Bacterial SOS Response Inhibition

The parent scaffold 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (IC50 = 32 µM) inhibits RecA-mediated LexA self-cleavage, a critical step in bacterial SOS response activation (). Substitution with 4-chlorobenzyl (as in the target compound) may enhance species breadth due to increased hydrophobicity, as seen in analog 14 (improved activity against *Pseudomonas aeruginosa LexA) (). However, bulky aromatic groups like 4-chlorobenzyl could reduce solubility, necessitating formulation optimization ().

Antitumor Activity

Analog 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide exhibits selective c-Met inhibition (Growth Percentage = 68.09% in NCI-H522 lung cancer cells), highlighting the importance of electron-withdrawing groups (e.g., Cl, CF3) for antitumor potency (). The 4-chlorobenzyl group in the target compound may similarly enhance target binding via hydrophobic interactions.

Metabolic Stability

Methylation or fluorination of the benzyl group (e.g., 4-fluorobenzyl in ) improves metabolic stability by reducing oxidative dealkylation. The 4-chlorobenzyl substituent in the target compound may offer intermediate stability compared to fluorinated analogs but superior to carbamoylmethyl derivatives ().

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Chloro, bromo, or trifluoromethyl substituents enhance target binding (e.g., LexA or c-Met) via hydrophobic and π-π interactions ().

- Carboxamide Position : The carboxamide at position 4 is critical for hydrogen bonding with biological targets (e.g., LexA active site) ().

- N-Methylation : Methylation of amide bonds in the scaffold disrupts β-turn mimetic properties, reducing SOS inhibitory activity ().

Biological Activity

5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of parasitic infections and potential anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Properties

The molecular formula for 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is C₁₀H₁₀ClN₅O. Its structure features a triazole ring that is crucial for its biological activity. The presence of the chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antiparasitic Activity

One of the most notable biological activities of this compound is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Research has shown that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit submicromolar activity against this parasite. In a phenotypic high-content screening conducted on infected VERO cells, a specific derivative demonstrated significant suppression of parasite burden in mouse models (pEC50 > 6) .

Table 1: Antiparasitic Activity of 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

| Compound | Activity against T. cruzi | pEC50 | Selectivity (VERO/HepG2) |

|---|---|---|---|

| Compound 3 | Significant suppression | >6 | >100-fold |

| Compound A | Moderate | 5.5 | >50-fold |

| Compound B | Low | <5 | <10-fold |

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted the structural modifications that enhance its cytotoxicity against various cancer cell lines. The triazole core was found to be essential for maintaining bioactivity; modifications that disrupted the core structure led to a loss of activity .

Case Study: Structure-Activity Relationship Analysis

In optimizing the triazole derivatives for anticancer activity, researchers identified that:

- Amino Group: Essential for activity; substitutions led to inactivity.

- Triazole Ring Modifications: Changes to imidazole or pyrazole resulted in decreased potency.

These findings emphasize the critical role of specific functional groups in maintaining biological efficacy.

The mechanisms through which 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in the metabolic pathways of parasites and cancer cells.

- Induction of Apoptosis: In cancer cells, it has been shown to induce apoptotic pathways leading to cell death.

Safety and Toxicity

While promising in terms of efficacy, safety profiles must be considered. Some derivatives have shown moderate inhibition of human CYP450 enzymes and potential cardiac liabilities (hERG channel inhibition) . Ongoing research aims to optimize these compounds to minimize such risks while retaining therapeutic efficacy.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClN₅O | Analogous |

| Molecular Weight | 251.67 g/mol (calculated) | - |

| Solubility (Water) | <0.1 mg/mL (predicted) |

Advanced Question: How can researchers optimize the selectivity of this compound for target enzymes (e.g., kinases or HDACs) while minimizing off-target effects?

Answer:

Selectivity optimization requires a combination of experimental and computational approaches:

- Kinetic profiling : Perform competitive inhibition assays against a panel of related enzymes (e.g., HDAC isoforms) to identify selectivity windows .

- Molecular docking : Use software like AutoDock Vina to model interactions between the triazole-carboxamide core and enzyme active sites, focusing on residues unique to the target (e.g., hydrophobic pockets in HDAC6) .

- SAR studies : Systematically modify substituents (e.g., 4-chlorobenzyl group) to evaluate their impact on binding affinity. For example, replacing the chloro group with bromo may enhance π-stacking in certain targets .

Q. Table 2: Structural Analogs and Selectivity Trends

Basic Question: What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound?

Answer:

Standard assays include:

- NF-κB inhibition : Luciferase reporter assays in HEK293 cells stimulated with TNF-α .

- Cytokine profiling : ELISA-based quantification of IL-6 and TNF-α in macrophage cultures (e.g., RAW264.7) .

- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to establish EC₅₀ values. Include dexamethasone as a positive control .

Advanced Question: How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies) be resolved methodologically?

Answer:

Contradictions often arise from differences in assay conditions or compound purity. Mitigation strategies:

- Standardized protocols : Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for enzyme inhibition studies .

- Batch validation : Characterize compound purity (>95% via HPLC) and confirm stability under assay conditions (e.g., pH 7.4, 37°C) .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers and adjust for covariates (e.g., cell line variability) .

Advanced Question: What computational tools are most effective for predicting the pharmacokinetic properties of this compound?

Answer:

Leverage in silico platforms to predict ADME properties:

Q. Key Prediction Example :

- logP : ~2.1 (moderate lipophilicity; ideal for oral bioavailability)

- CYP450 inhibition risk : High for CYP3A4 (requires in vitro validation) .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Toxicity screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 cells .

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritancy (based on analog SDS sheets) .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Question: How can researchers employ Design of Experiments (DoE) to optimize reaction yields during synthesis?

Answer:

Apply DoE principles to identify critical factors (e.g., temperature, catalyst loading):

- Factorial design : Test 2–3 variables at high/low levels to determine main effects and interactions .

- Central Composite Design (CCD) : Optimize conditions for cyclization steps (e.g., azide concentration, reaction time) .

- Response surface methodology (RSM) : Model yield as a function of variables to predict maxima .

Case Study : A triazole synthesis achieved 85% yield by optimizing temperature (80°C) and sodium azide stoichiometry (1.2 eq) via CCD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.